Trisodiumdicarboxymethylalaninat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

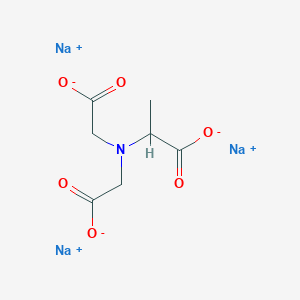

Trisodium;2-[bis(carboxylatomethyl)amino]propanoate is a useful research compound. Its molecular formula is C7H11NNaO6 and its molecular weight is 228.15 g/mol. The purity is usually 95%.

The exact mass of the compound Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality trisodium;2-[bis(carboxylatomethyl)amino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trisodium;2-[bis(carboxylatomethyl)amino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Trisodiumdicarboxymethylalaninat (MGDA-Na3) dient als umweltfreundlicher Chelatbildner in Körperpflegeformulierungen. Es bildet wasserlösliche Komplexe mit mehrwertigen Metallionen (z. B. Eisen, Mangan, Kupfer), bindet diese effektiv und verhindert deren negative Auswirkungen auf das Endprodukt .

- MGDA-Na3 wird als Stabilisator in Waschmitteln auf Basis von Natriumperborat und Natriumpercarbonat verwendet. Seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden, trägt zu einer effizienten Reinigung und Fleckenentfernung bei .

- In der Wasseraufbereitung trägt this compound dazu bei, Kesselsteinbildung zu verhindern, indem es Calcium (Ca2+) und Magnesium (Mg2+) Ionen bindet. Es verbessert die Leistung von Waschmitteln und reduziert das Risiko von Kesselsteinbildung in Geräten und Rohrleitungen .

- MGDA-Na3 kann als Chelatbildner in landwirtschaftlichen Anwendungen eingesetzt werden. Es erhöht die Nährstoffverfügbarkeit, indem es Metallionen im Boden chelatiert, was das Pflanzenwachstum und die Nährstoffaufnahme fördert. Darüber hinaus unterstützt es die Sanierung kontaminierter Böden, indem es die Entfernung von Metallen erleichtert .

- This compound wird in hydrometallurgischen Verfahren zur Metallextraktion und -gewinnung eingesetzt. Es bildet stabile Komplexe mit Metallionen, wodurch eine effiziente Trennung und Reinigung von wertvollen Metallen aus Erzen und industriellen Abfallströmen ermöglicht wird .

- Forscher haben MGDA-Na3 als Bestandteil in Elektrolytlösungen für Batterien untersucht. Seine Fähigkeit, Metallionen zu komplexieren, kann zu einer verbesserten Batterieleistung und -stabilität beitragen .

Chelatbildner in Körperpflegeprodukten

Industrielle Reinigung und Waschmittel

Wasseraufbereitung und Kesselsteinhemmung

Landwirtschaft und Bodensanierung

Metallextraktion und -gewinnung

Elektrolytlösungen für Batterien

Wirkmechanismus

Trisodium dicarboxymethyl alaninate, also known as Trisodium N-(1-Carboxylatoethyl)iminodiacetate, Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3), or Trisodium 2-Methylnitrilotriacetate, is a complexing agent with a wide range of applications .

Target of Action

The primary targets of trisodium dicarboxymethyl alaninate are polyvalent metal ions, such as calcium, magnesium, lead, copper, zinc, cadmium, mercury, and manganese . These metal ions often have negative influences on various formulations, and the compound’s ability to bind these ions efficiently makes it a valuable component in many applications .

Mode of Action

Trisodium dicarboxymethyl alaninate acts as a chelating agent, forming stable 1:1 chelate complexes with polyvalent metal ions . This interaction reduces the concentration of free metal ions, thereby inactivating their negative influences on the final formulation .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathways involving metal ions. By forming water-soluble complexes with these ions, it prevents the typical reactions of the metal ion, such as the manganese-, iron-, or copper-catalyzed decomposition of peroxidic bleaches .

Result of Action

The formation of chelates reduces the concentration of free metal ions to such an extent that the solubility products of many sparingly soluble metal salts are no longer exceeded . This results in the salts no longer precipitating or may even redissolve . The high stability of the complexes prevents the typical reactions of the metal ion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of trisodium dicarboxymethyl alaninate. It is highly stable over a wide pH range, making it suitable for use in various environments . It is very hygroscopic and must be stored moisture-free . Its action can also be influenced by the presence of other substances in the environment, such as other chelating agents .

Biochemische Analyse

Biochemical Properties

It is known that it forms stable 1:1 chelate complexes with cations having a charge number of at least +2 This suggests that it may interact with enzymes, proteins, and other biomolecules that have metal ions as cofactors

Cellular Effects

Given its ability to form chelate complexes with metal ions , it could potentially influence cellular processes that depend on these ions

Molecular Mechanism

It is known to form chelate complexes with metal ions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

CAS-Nummer |

164462-16-2 |

|---|---|

Molekularformel |

C7H11NNaO6 |

Molekulargewicht |

228.15 g/mol |

IUPAC-Name |

trisodium;2-[bis(carboxylatomethyl)amino]propanoate |

InChI |

InChI=1S/C7H11NO6.Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14); |

InChI-Schlüssel |

SZYIQIXMAMBADP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |

Kanonische SMILES |

CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

Key on ui other cas no. |

164462-16-2 |

Physikalische Beschreibung |

Pellets or Large Crystals; Liquid |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) is a complexing compound used in PCB production. Why are complexing compounds a concern in wastewater treatment?

A1: Complexing compounds, also known as chelating agents, can bind strongly to metal ions like copper, nickel, and tin. While this property is useful in PCB production, it poses a challenge for wastewater treatment. Traditional precipitation methods, which rely on forming insoluble metal hydroxides, become less effective in the presence of these complexes. The complexed metal ions remain dissolved in the wastewater, hindering their removal and posing environmental risks [].

Q2: How does the use of sodium trithiocarbonate (Na2CS3) address the challenges posed by complexing compounds like Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)?

A2: Sodium trithiocarbonate (Na2CS3) offers a more effective alternative to precipitate metals, even in the presence of complexing agents like Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) []. Instead of relying on hydroxide formation, Na2CS3 reacts with metal ions to form highly insoluble metal sulfides. These sulfides precipitate out of the solution, allowing for efficient removal of the metals, regardless of the presence of complexing agents. The study demonstrated that Na2CS3 successfully removed copper, nickel, and tin from both model wastewater containing Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) and real industrial wastewater from PCB production [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.